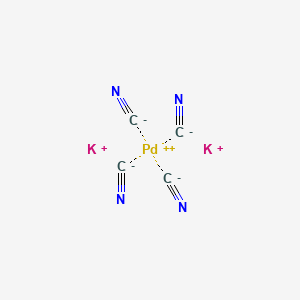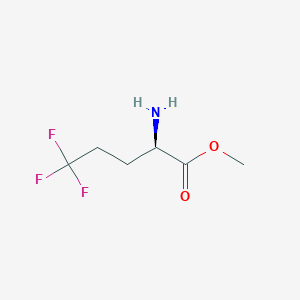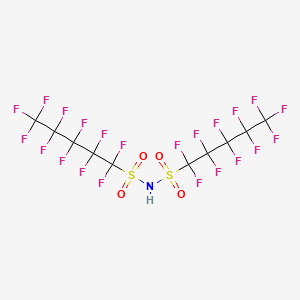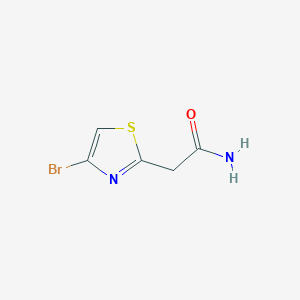
(4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid is a boronic acid derivative that features a quinoxaline ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid typically involves the formation of the quinoxaline ring followed by the introduction of the boronic acid group. One common method is the condensation of an appropriate o-phenylenediamine with a diketone to form the quinoxaline core. Subsequent functionalization at the 6-position can be achieved through various methods, including direct borylation or via intermediate steps such as halogenation followed by a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions
(4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinoxaline ring can be reduced under specific conditions to yield tetrahydroquinoxaline derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
科学研究应用
Chemistry
In chemistry, (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and organic materials .
Biology and Medicine
It can be used in the design of inhibitors for various enzymes and receptors, contributing to the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components, due to its versatile reactivity and stability.
作用机制
The mechanism by which (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition .
相似化合物的比较
Similar Compounds
- (4-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid
- (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic ester
- (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid pinacol ester
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoxaline ring, which can influence its reactivity and binding properties. The presence of the boronic acid group also allows for versatile functionalization through various coupling reactions, making it a valuable intermediate in synthetic chemistry .
属性
分子式 |
C9H11BN2O3 |
|---|---|
分子量 |
206.01 g/mol |
IUPAC 名称 |
(4-methyl-2-oxo-1,3-dihydroquinoxalin-6-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O3/c1-12-5-9(13)11-7-3-2-6(10(14)15)4-8(7)12/h2-4,14-15H,5H2,1H3,(H,11,13) |
InChI 键 |
NFIJZTHWSMPNPZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)NC(=O)CN2C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4,5-Dimethyl-1-oxo-7-(1H-pyrrol-1-yl)furo[3,4-d]pyridazin-2(1H)-yl)acetic acid](/img/structure/B12828756.png)

![(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B12828762.png)

![ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12828772.png)

![N|A-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N|A-acetyl-L-lysine](/img/structure/B12828781.png)


![N-Methoxy-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12828791.png)
![3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B12828803.png)


![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)
